Deoxycytidylyl-(3'-5')-deoxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

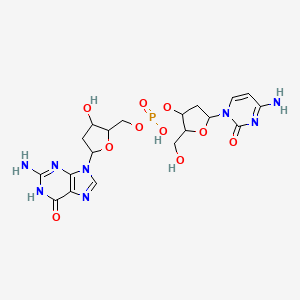

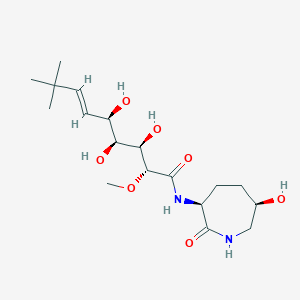

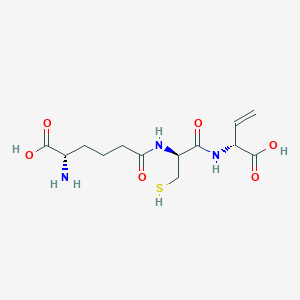

Deoxycytidylyl-3’,5’-guanosine is a dinucleotide composed of deoxycytidine and deoxyguanosine linked by a 3’,5’-phosphodiester bond. . Deoxycytidylyl-3’,5’-guanosine is significant in the study of nucleic acids and their interactions with enzymes and other biomolecules.

Preparation Methods

The synthesis of deoxycytidylyl-3’,5’-guanosine typically involves the chemical coupling of deoxycytidine and deoxyguanosine monophosphates. The reaction conditions often include the use of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester bond. Industrial production methods may involve enzymatic synthesis using nucleotidyl transferases, which catalyze the formation of the phosphodiester linkage under mild conditions .

Chemical Reactions Analysis

Deoxycytidylyl-3’,5’-guanosine can undergo various chemical reactions, including:

Protonation: In the presence of acids such as trifluoroacetic acid, the nitrogen atoms in the cytosine and guanine bases can be protonated.

Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, although these are less common under physiological conditions.

Common reagents used in these reactions include acids, bases, and nucleases. The major products formed from these reactions are the individual mononucleotides, deoxycytidine monophosphate and deoxyguanosine monophosphate .

Scientific Research Applications

Deoxycytidylyl-3’,5’-guanosine has several scientific research applications:

Structural Biology: It is used in crystallographic studies to understand the interactions between nucleotides and proteins, such as ribonucleases.

Biochemistry: It serves as a model compound for studying the mechanisms of nucleotide interactions and enzymatic cleavage.

Mechanism of Action

The mechanism of action of deoxycytidylyl-3’,5’-guanosine involves its interaction with enzymes such as ribonucleases. The compound binds to the active site of the enzyme, where the phosphodiester bond is cleaved, resulting in the formation of the individual mononucleotides . The molecular targets include the active site residues of the enzyme, which facilitate the cleavage reaction through a series of catalytic steps.

Comparison with Similar Compounds

Deoxycytidylyl-3’,5’-guanosine can be compared with other similar dinucleotides, such as:

Cytidylyl-3’,5’-guanosine: Similar in structure but contains ribose instead of deoxyribose.

Deoxyadenylyl-3’,5’-thymidine: Another deoxyribonucleotide dinucleotide with adenine and thymine bases.

Deoxycytidylyl-3’,5’-adenosine: Contains cytosine and adenine bases linked by a 3’,5’-phosphodiester bond.

The uniqueness of deoxycytidylyl-3’,5’-guanosine lies in its specific base pairing and structural properties, which make it a valuable tool in the study of nucleic acid interactions and enzymatic mechanisms .

Properties

CAS No. |

52474-59-6 |

|---|---|

Molecular Formula |

C19H25N8O10P |

Molecular Weight |

556.4 g/mol |

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30) |

InChI Key |

OBCJQWSXSLYWHI-UHFFFAOYSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@@H]4C[C@@H](O[C@H]4CO)N5C=CC(=NC5=O)N)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)

![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)

![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)

![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)

![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)